Hydroxy chlorambucil
Overview
Description
Hydroxy chlorambucil is a derivative of chlorambucil, a well-known nitrogen mustard alkylating agent used in chemotherapy. Chlorambucil is primarily used to treat chronic lymphocytic leukemia and other lymphomas. This compound retains the alkylating properties of chlorambucil but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy chlorambucil typically involves the hydroxylation of chlorambucil. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the reaction of chlorambucil with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Hydroxy chlorambucil undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to chlorambucil.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chlorambucil.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Hydroxy chlorambucil has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on alkylating agents.
Biology: Investigated for its potential to induce DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent with altered pharmacokinetics.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
Hydroxy chlorambucil exerts its effects through alkylation of DNA. The hydroxyl group may enhance its solubility and cellular uptake. The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks. This inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells. The primary molecular targets are the guanine bases in DNA.
Comparison with Similar Compounds
Hydroxy chlorambucil can be compared with other alkylating agents such as:
Chlorambucil: The parent compound, lacks the hydroxyl group.
Melphalan: Another nitrogen mustard alkylating agent with a similar mechanism of action.
Cyclophosphamide: A widely used alkylating agent with different pharmacokinetics and a broader spectrum of activity.
Uniqueness: this compound’s uniqueness lies in its hydroxyl group, which may alter its pharmacokinetic properties, potentially leading to improved solubility and cellular uptake compared to chlorambucil.
Properties
IUPAC Name |
4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCORMODVLBZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181641 | |
Record name | Hydroxy chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27171-89-7 | |
Record name | Hydroxy chlorambucil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027171897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC119101 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxy chlorambucil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXY CHLORAMBUCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78KV9SFF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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